molecular formula C4H5NO B1601460 4-Methylisoxazole CAS No. 6454-84-8

4-Methylisoxazole

Cat. No.: B1601460
CAS No.: 6454-84-8
M. Wt: 83.09 g/mol
InChI Key: VHWFNFITHSPBSR-UHFFFAOYSA-N
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Description

4-Methylisoxazole is a heterocyclic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is characterized by a methyl group attached to the fourth carbon of the isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoxazole can be achieved through several methods. One common approach involves the [3+2] cycloaddition reaction between alkynes and nitrile oxides. This reaction is typically catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Industrial Production Methods: Industrial production of this compound often employs eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are gaining popularity due to their reduced environmental impact and lower production costs. These methods utilize various catalysts and reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methylisoxazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product and include temperature control, solvent selection, and catalyst choice .

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological and chemical properties. These derivatives are often explored for their potential therapeutic applications .

Scientific Research Applications

4-Methylisoxazole has a wide range of scientific research applications:

Comparison with Similar Compounds

    Isoxazole: The parent compound without the methyl group.

    Oxazole: An analog with the nitrogen atom in position 3.

    Pyrrole: An analog without the oxygen atom.

    Furan: An analog without the nitrogen atom.

Uniqueness: 4-Methylisoxazole is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to other similar compounds .

Properties

IUPAC Name

4-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-4-2-5-6-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWFNFITHSPBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478611
Record name 4-Methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6454-84-8
Record name 4-Methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,2-oxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and key spectroscopic data for 4-Methylisoxazole?

A1: this compound is a heterocyclic organic compound. While a precise molecular weight isn't specified in the provided abstracts, its molecular formula can be deduced as C4H5NO. Spectroscopically, studies have characterized its microwave spectrum, including its 14N nuclear quadrupole coupling constants and electric dipole moment components. []

Q2: How does the structure of isoxazole derivatives, particularly those with substitutions at the 4-position like this compound, relate to their biological activity?

A2: Research indicates that modifications to the isoxazole ring, especially at the 4-position, significantly influence biological activity. For instance, introducing specific substituents like aminoalkyl groups at the 5-position of this compound can yield compounds with inhibitory effects on KSP (Kinesin Spindle Protein). The nature of the substituent (alkyl chain length, presence of additional functional groups) further modulates this activity. [] Additionally, the presence of a 4-methyl group in isoxazole derivatives plays a crucial role in the synthesis of pantherine, an active compound found in Amanita muscaria (fly agaric mushroom). []

Q3: Are there established synthetic routes for preparing this compound derivatives?

A3: Yes, several synthetic strategies exist. One approach involves using 3-bromo-5-methylisoxazole as a starting material, eventually leading to the desired this compound derivative. [] Another method focuses on the regioselective synthesis of 3,5-diaryl-4-methylisoxazoles, highlighting the importance of regioselectivity in obtaining specific substitution patterns on the isoxazole ring. []

Q4: Has the degradation of this compound derivatives been investigated under various conditions?

A4: Yes, research has explored the degradation kinetics of specific this compound derivatives, such as 2-(4-methyl-5-isoxazolylamine)-N-(4-methyl-5-isoxazolyl)-1,4 -naphthoquinone-4- imine. This study, conducted at 70°C across a pH range of 1.75 to 12.85, revealed different degradation products and pathways depending on the pH. Importantly, the study found maximum stability for this derivative in neutral pH conditions. []

Q5: Are there any reported applications of this compound derivatives in the development of pharmaceutical agents?

A5: Yes, research suggests potential pharmaceutical applications. For example, certain this compound derivatives, particularly those incorporating a di-n-propylamino group at the 2-position of a tetrahydronaphthalene ring system, have shown promise as potential treatments for irritable bowel syndrome (IBS). This highlights the potential of this compound as a scaffold in medicinal chemistry. []

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